REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]([CH3:15])[CH2:9][CH2:10][CH2:11][N:12]([CH3:14])[CH3:13])=[C:4]([N+:16]([O-])=O)[CH:3]=1.Cl[Sn]Cl.CCOC(C)=O.C(=O)(O)[O-].[Na+]>CCO>[Br:1][C:2]1[CH:3]=[C:4]([NH2:16])[C:5]([N:8]([CH2:9][CH2:10][CH2:11][N:12]([CH3:14])[CH3:13])[CH3:15])=[CH:6][CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)N(CCCN(C)C)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.51 g
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.51 g
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was sealed
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite
|
Type
|
CUSTOM
|
Details
|
the organic layer was removed
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a cloudy oil
|
Type
|
FILTRATION
|
Details
|
This material was filtered through silica gel with 90/10/1 dichloromethane/MeOH/conc
|
Type
|
CONCENTRATION
|
Details
|
NH4OH and concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |